4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 89853-87-2
VCID: VC20744754
InChI: InChI=1S/C7H9N3O2S/c1-2-13-7-9-3-4(6(11)12)5(8)10-7/h3H,2H2,1H3,(H,11,12)(H2,8,9,10)
SMILES: CCSC1=NC=C(C(=N1)N)C(=O)O
Molecular Formula: C7H9N3O2S
Molecular Weight: 199.23 g/mol

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid

CAS No.: 89853-87-2

Cat. No.: VC20744754

Molecular Formula: C7H9N3O2S

Molecular Weight: 199.23 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid - 89853-87-2

CAS No. 89853-87-2
Molecular Formula C7H9N3O2S
Molecular Weight 199.23 g/mol
IUPAC Name 4-amino-2-ethylsulfanylpyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C7H9N3O2S/c1-2-13-7-9-3-4(6(11)12)5(8)10-7/h3H,2H2,1H3,(H,11,12)(H2,8,9,10)
Standard InChI Key TYAKXNHFMATCHA-UHFFFAOYSA-N
SMILES CCSC1=NC=C(C(=N1)N)C(=O)O
Canonical SMILES CCSC1=NC=C(C(=N1)N)C(=O)O

Structural Characteristics and Fundamental Properties

4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid (CAS: 89853-87-2) is characterized by a pyrimidine ring featuring three key functional groups: an amino group at position 4, an ethylthio group at position 2, and a carboxylic acid moiety at position 5. The molecular formula is C7H9N3O2S with a molecular weight of 199.23 g/mol.

The structural arrangement of this compound can be visualized as a six-membered heterocyclic pyrimidine core with the functional groups positioned strategically, contributing to its unique chemical behavior and potential biological interactions.

Physical and Chemical Properties

The compound's properties are primarily influenced by its functional groups:

PropertyCharacteristicContributing Factor
Electronic distributionEnhanced electron density in the pyrimidine ringEthylthio group at position 2
Hydrogen bonding capacityModerate to highAmino group at position 4
Acid-base behaviorAcidic propertiesCarboxylic acid moiety at position 5
Solubility profileVariable depending on pHCombined effects of all functional groups
  • The amino group enables hydrogen bonding and nucleophilic interactions

  • The ethylthio group increases electron density in the pyrimidine ring

  • The carboxylic acid moiety provides opportunities for derivatization and influences solubility

Functional GroupPotential Reactions
Amino group (-NH₂)Diazotization, acylation, alkylation
Ethylthio group (-SC₂H₅)Oxidation to sulfoxide/sulfone, nucleophilic substitution
Carboxylic acid (-COOH)Esterification, amide formation, decarboxylation

The pyrimidine ring itself can also participate in various reactions, including electrophilic and nucleophilic substitutions, depending on reaction conditions and the electron distribution influenced by the substituents.

Biological Activity Spectrum

Pyrimidine derivatives, including 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid, have demonstrated significant biological activities across multiple domains.

Antimicrobial Properties

The antimicrobial potential of this compound is supported by research on pyrimidine derivatives. The presence of both the amino and ethylthio groups creates a unique electronic environment that may enable interaction with microbial cellular components. These structural features can potentially disrupt essential biological processes in microorganisms, contributing to antimicrobial effects.

Compound Feature4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acidRelated Pyrimidine Derivatives
Core structurePyrimidine ringPyrimidine or fused pyrimidine systems
Position 2 substituentEthylthio groupVarious (thio, amino, hydroxy)
Position 4 substituentAmino groupVarious (amino, alkyl, halogen)
Position 5 substituentCarboxylic acidCarboxylic acid, ester, or carboxamide
Structural ElementContribution to Biological Activity
Amino group at position 4Hydrogen bonding with biological targets, such as proteins and nucleic acids
Ethylthio group at position 2Interaction with lipophilic binding pockets in target proteins
Carboxylic acid at position 5Ionic interactions with positively charged amino acid residues in proteins

These structure-activity relationships provide valuable guidance for the development of derivatives with enhanced or targeted biological activities.

Comparative Analysis with Related Compounds

Understanding 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid in the context of related compounds provides additional insights into its properties and potential applications.

Structural Analogues

Comparing the target compound with structural analogues highlights how subtle modifications affect properties and activities:

CompoundKey Structural DifferencesPotential Impact on Activity
4-Amino-2-(methylthio)pyrimidine-5-carboxylic acidMethyl vs. ethyl on thio groupAltered lipophilicity and binding profile
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylateEster vs. carboxylic acidDifferent stability and pharmacokinetic properties
4-(Difluoromethyl)-2-hydroxy-pyrimidine-5-carboxylic acidDifluoromethyl vs. amino; hydroxy vs. ethylthioDistinct electronic properties and hydrogen bonding patterns

Functional Group Contributions

  • The ethylthio group increases electron density in the pyrimidine ring system, potentially enhancing nucleophilicity at certain positions

  • The amino group enables hydrogen bonding interactions with biological targets

  • The carboxylic acid provides opportunities for salt formation, affecting solubility and bioavailability

Future Research Directions

The examination of 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid suggests several promising research avenues:

Structural Optimization Strategies

Future research could focus on creating derivatives with modified properties:

  • Substituting the ethylthio group with different alkyl or aryl groups to explore structure-activity relationships

  • Converting the carboxylic acid to amides, esters, or other functional groups to alter pharmacokinetic properties

  • Introducing additional substituents at available positions on the pyrimidine ring to enhance targeted biological activities

Application-Focused Investigations

Specific applications warranting further investigation include:

  • Antimicrobial development against resistant bacterial strains

  • Exploration of potential enzyme inhibition properties, particularly against kinases implicated in cancer

  • Investigation of antiviral activity, building on the known properties of related pyrimidine derivatives

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